molecular formula C18H16O3 B14345555 Ethyl 3-(3-benzoylphenyl)prop-2-enoate CAS No. 96251-93-3

Ethyl 3-(3-benzoylphenyl)prop-2-enoate

Cat. No.: B14345555
CAS No.: 96251-93-3
M. Wt: 280.3 g/mol
InChI Key: CSOHAAXJPAHICH-UHFFFAOYSA-N
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Description

Ethyl 3-(3-benzoylphenyl)prop-2-enoate is an organic compound with the molecular formula C18H16O3. It is a derivative of cinnamic acid, where the phenyl group is substituted with a benzoyl group at the meta position. This compound is known for its applications in organic synthesis and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(3-benzoylphenyl)prop-2-enoate can be synthesized through various methods. One common method involves the Claisen-Schmidt condensation reaction between benzaldehyde and ethyl acetoacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate ion from ethyl acetoacetate, which then reacts with benzaldehyde to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-benzoylphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzoylbenzoic acid.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-benzoylphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-(3-benzoylphenyl)prop-2-enoate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Ethyl 3-(3-benzoylphenyl)prop-2-enoate can be compared with other similar compounds, such as:

    Ethyl cinnamate: Lacks the benzoyl group, making it less reactive in certain chemical reactions.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and solubility.

    Ethyl 3-(4-benzoylphenyl)prop-2-enoate: The benzoyl group is at the para position, which can influence its chemical properties and biological activities.

Properties

CAS No.

96251-93-3

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

ethyl 3-(3-benzoylphenyl)prop-2-enoate

InChI

InChI=1S/C18H16O3/c1-2-21-17(19)12-11-14-7-6-10-16(13-14)18(20)15-8-4-3-5-9-15/h3-13H,2H2,1H3

InChI Key

CSOHAAXJPAHICH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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